molecular formula C8H10O4S B12075041 Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate

Cat. No.: B12075041
M. Wt: 202.23 g/mol
InChI Key: PJKJLTMVBRTFIR-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by a hydroxyl group at position 3, an ethoxy group at position 5, and a methyl ester at position 2. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C8H10O4S/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3

InChI Key

PJKJLTMVBRTFIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(S1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxythiophene-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Catalyst: Potassium carbonate or sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

The following analysis compares Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and synthesis methods.

Structural and Substituent Variations
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (Target) 5-ethoxy, 3-hydroxy, 2-methyl ester C₈H₁₀O₄S 214.23 (calculated) Hydroxyl, ethoxy, ester
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 3-methyl, 5-hydroxy, 4,7-dione C₁₄H₁₂O₆S 308.31 Hydroxyl, ester, ketone
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-acetamido, 3-methyl, 2,4-diethyl ester C₁₃H₁₇NO₅S 299.34 Acetamido, ester
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 5-amino, 3-methoxymethyl C₈H₁₁NO₃S 201.24 Amino, methoxymethyl, ester
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5-chloro, 3-chlorosulfonyl C₇H₅Cl₂O₄S₂ 278.14 Chloro, sulfonyl, ester
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate 5-acetyl, 4-methyl, 2-methylsulfanyl C₁₁H₁₄O₃S₂ 258.36 Acetyl, methylsulfanyl, ester

Key Observations :

  • Substituent Effects :
    • Hydroxyl Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to acetylated (e.g., triacetoxy in ) or esterified analogs. This may increase solubility in polar solvents.
    • Ethoxy vs. Acetamido/Chloro : The ethoxy group (electron-donating) contrasts with electron-withdrawing groups like acetamido or chloro , which may reduce electrophilic reactivity but improve stability.
    • Benzo[b]thiophene vs. Simple Thiophene : Derivatives with fused benzene rings (e.g., ) exhibit higher molecular weights and melting points due to increased aromatic stacking.
Physicochemical Properties
Compound Name Melting Point (°C) IR Spectral Data (νmax, cm⁻¹)
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 174–178 1774 (C=O ester), 1721 (C=O acetyl)
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate 153–156 1777 (C=O ester), 1715 (C=O ketone)
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate Not reported Not reported
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Not reported Expected: ~1350 (S=O), ~750 (C-Cl)

Analysis :

  • The target compound’s hydroxyl group would likely result in a lower melting point compared to acetylated analogs (e.g., at 174–178°C) due to reduced crystallinity.
  • IR spectra for hydroxyl-containing derivatives would show broad O-H stretches (~3200–3600 cm⁻¹), absent in acetylated or halogenated analogs.

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